![molecular formula C17H14N4O4S B2483439 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034587-24-9](/img/structure/B2483439.png)

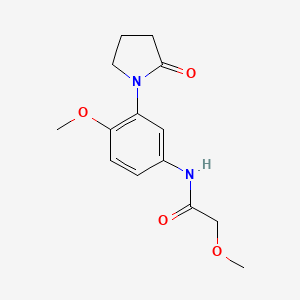

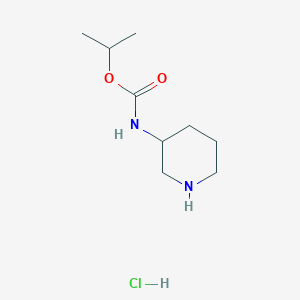

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

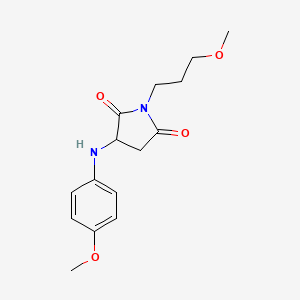

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It’s an amine-reactive ester and has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins .

Synthesis Analysis

The synthesis of this compound involves the aza-Michael reaction of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide with secondary amines . This results in new types of 3-R2-dialkylamino-substituted succinimides .Molecular Structure Analysis

The structure of this compound has been confirmed by mass spectrometry and IR and 1H NMR spectroscopy .Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 170–172 °C, and IR (KBr) 3,285, 3,195 (NH/NH2), 1,655 (amide C=O) cm−1 . The 1H NMR (300 MHz, DMSO-d6) δ ppm: 1.95 (s, 6H, pyrrole methyls), 4.51 (s, 2H, NH2, disappeared on D2O exchange), 5.80 (s, 2H, pyrrole-C3 and C4–H), 7.33 (d, J = 8.5 Hz, 2H, bridging phenyl-C3 and C5–H), 7.94 (d, J = 8.5 Hz, 2H, bridging phenyl-C2 and C6–H), 10.00 (s, 1H, NH, disappeared on D2O exchange) .Wissenschaftliche Forschungsanwendungen

- Drug Conjugates : The compound can serve as a building block for antibody-drug conjugates (ADCs). These ADCs combine a specific antibody with a cytotoxic drug, enhancing tumor cell targeting and minimizing side effects .

- Antiepileptic Properties : In preclinical studies, derivatives of this compound have demonstrated antiepileptic effects. They were effective in mouse models of seizures, including the maximal electroshock test and pentylenetetrazole-induced seizures .

Anticancer Research

Neurological Disorders

Zukünftige Richtungen

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7-11,19H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYPTVZVMQOLQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483366.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2483370.png)